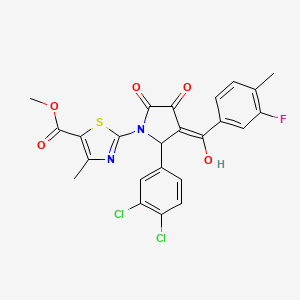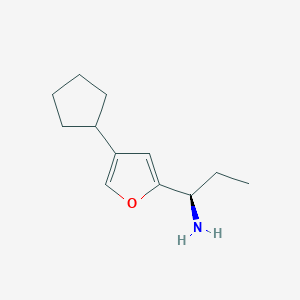
2-Chloro-5-bromo-6-methoxybenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-bromo-6-methoxybenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to an imidazole ring, with chlorine, bromine, and methoxy substituents at specific positions on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-bromo-6-methoxybenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-phenylenediamine.
Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and bromine substituents.
Cyclization: The halogenated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a suitable methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-Chloro-5-bromo-6-methoxybenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Coupled Products: Complex molecules with extended aromatic systems can be synthesized through coupling reactions.
科学的研究の応用
2-Chloro-5-bromo-6-methoxybenzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is explored for its potential use in organic electronics and as a corrosion inhibitor.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Chloro-5-bromo-6-methoxybenzimidazole involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways: The compound interferes with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Binding Interactions: It forms hydrogen bonds and hydrophobic interactions with its molecular targets, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-bromo-6-methylbenzimidazole
- 2-Chloro-5-bromo-6-ethoxybenzimidazole
- 2-Chloro-5-bromo-6-hydroxybenzimidazole
Uniqueness
2-Chloro-5-bromo-6-methoxybenzimidazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where methoxy substitution enhances biological activity or chemical stability.
特性
分子式 |
C8H6BrClN2O |
|---|---|
分子量 |
261.50 g/mol |
IUPAC名 |
6-bromo-2-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-7-3-6-5(2-4(7)9)11-8(10)12-6/h2-3H,1H3,(H,11,12) |
InChIキー |
QONDAZXQUZHHOM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

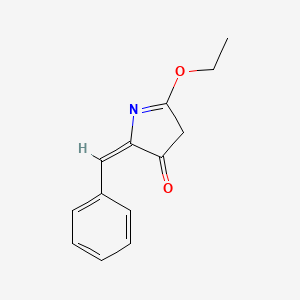
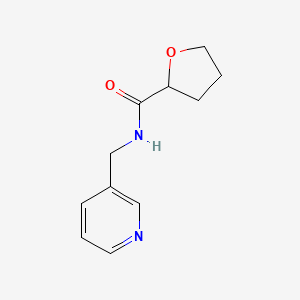
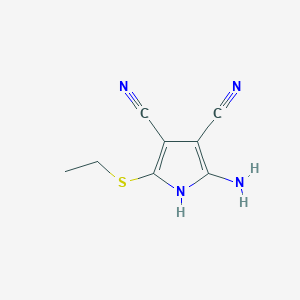
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
